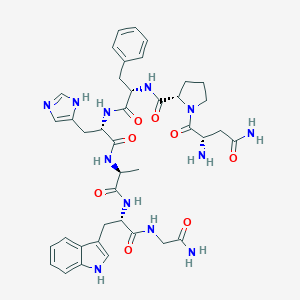
Ethyl 5-amino-3-methyltriazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-amino-3-methyltriazole-4-carboxylate (EAMTAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EAMTAC is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Scientific Research Applications
Synthetic Chemistry and Material Science
- Ethyl 5-amino-3-methyltriazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the versatility of triazole derivatives in creating complex molecular structures with potential applications in material science and organic synthesis. For instance, its derivatives have been explored for the synthesis of pyrazole and pyridine-based heterocycles, indicating its utility in constructing novel organic frameworks (El-kashef et al., 2010; El-Bayouki & Basyouni, 1988).
Antimicrobial Studies
- Research has also highlighted its role in antimicrobial assessments. Certain derivatives synthesized from ethyl 5-amino-3-methyltriazole-4-carboxylate have shown potential as antimicrobial agents against various bacterial and fungal strains. This underscores its importance in the development of new antimicrobial compounds (Taha & El-Badry, 2010; El-kerdawy et al., 1990).
Corrosion Inhibition
- The triazole derivatives, including those related to ethyl 5-amino-3-methyltriazole-4-carboxylate, have been investigated for their corrosion inhibition properties. These studies provide insights into their potential application in protecting metals against corrosion, especially in acidic environments, highlighting their importance in industrial applications (Sudheer & Quraishi, 2013; Allam, 2007).
Pharmaceutical Applications
- Beyond these applications, the structural motif of ethyl 5-amino-3-methyltriazole-4-carboxylate is integral in synthesizing compounds with potential pharmacological activities. Its derivatives have been explored for activities against diseases such as HIV, indicating the compound's potential as a building block in drug discovery (Larsen et al., 1999).
properties
IUPAC Name |
ethyl 5-amino-3-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5(7)8-9-10(4)2/h3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNATHYJVYQYCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)







![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
